molecular formula C14H23NO4 B13677790 5-tert-Butyl 2-methyl 5-azaspiro[3.4]octane-2,5-dicarboxylate

5-tert-Butyl 2-methyl 5-azaspiro[3.4]octane-2,5-dicarboxylate

Cat. No.: B13677790
M. Wt: 269.34 g/mol
InChI Key: XCHRUCCCBMUXIU-UHFFFAOYSA-N
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Description

5-tert-Butyl 2-methyl 5-azaspiro[3.4]octane-2,5-dicarboxylate is a spirocyclic compound that has garnered interest in the field of organic chemistry due to its unique structure and potential applications. The compound features a spiro[3.4]octane core, which is a bicyclic system where two rings are connected through a single atom. This structural motif is often found in natural products and pharmaceuticals, making it a valuable target for synthetic chemists.

Preparation Methods

The synthesis of 5-tert-Butyl 2-methyl 5-azaspiro[3.4]octane-2,5-dicarboxylate can be achieved through several routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring using readily available starting materials. These synthetic routes typically employ conventional chemical transformations and minimal chromatographic purifications to afford the desired compound . Industrial production methods may involve optimizing these synthetic routes for scalability and cost-effectiveness.

Chemical Reactions Analysis

5-tert-Butyl 2-methyl 5-azaspiro[3.4]octane-2,5-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is explored for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. The spirocyclic structure of 5-tert-Butyl 2-methyl 5-azaspiro[3.4]octane-2,5-dicarboxylate provides a new area of chemical space with straightforward functional handles for further diversification . Additionally, it has been investigated for its role in drug discovery as a multifunctional module .

Mechanism of Action

The mechanism of action of 5-tert-Butyl 2-methyl 5-azaspiro[3.4]octane-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic core allows the compound to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

5-tert-Butyl 2-methyl 5-azaspiro[3.4]octane-2,5-dicarboxylate can be compared with other spirocyclic compounds such as tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate and tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate . These compounds share the spirocyclic core but differ in their functional groups and overall structure. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

IUPAC Name

5-O-tert-butyl 2-O-methyl 5-azaspiro[3.4]octane-2,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-7-5-6-14(15)8-10(9-14)11(16)18-4/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHRUCCCBMUXIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CC(C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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